molecular formula C13H14N2O2 B6600278 methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate CAS No. 1864060-65-0

methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B6600278
CAS No.: 1864060-65-0
M. Wt: 230.26 g/mol
InChI Key: BQNAGLBSLDLAOE-UHFFFAOYSA-N
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Description

Methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 1-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can yield pyrazoline derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include pyrazole-3-carboxylic acid derivatives, pyrazoline derivatives, and various substituted pyrazoles.

Scientific Research Applications

Methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate: A fentanyl analog with potent analgesic properties.

    2-Phenethylamines: Compounds with a similar phenylethyl group, known for their role in medicinal chemistry and neurotransmitter activity.

Uniqueness

Methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate is unique due to its pyrazole core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 1-(2-phenylethyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)12-8-10-15(14-12)9-7-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNAGLBSLDLAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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